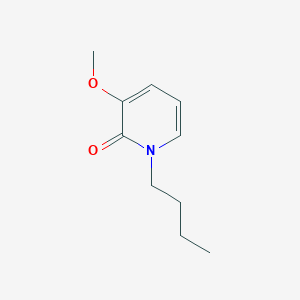

1-Butyl-3-methoxy-2-pyridone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-butyl-3-methoxypyridin-2-one |

InChI |

InChI=1S/C10H15NO2/c1-3-4-7-11-8-5-6-9(13-2)10(11)12/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

OQYDXGOHEQYDSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC=C(C1=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 3 Methoxy 2 Pyridone

Advanced and Sustainable Synthetic Strategies for 1-Butyl-3-methoxy-2-pyridone

Green Chemistry Principles in the Preparation of the N-butyl-O-methyl Pyridone

The integration of green chemistry principles into synthetic routes is paramount for developing environmentally benign and sustainable chemical processes. For the synthesis of N-alkyl-2-pyridones, several methods have been reported that align with these principles, focusing on waste reduction, use of safer solvents, and improved energy efficiency.

One notable green approach involves the direct synthesis of N-alkyl-2-pyridones from 2-halogenated pyridines using water as both the solvent and the oxygen source. This method avoids the use of hazardous organic solvents and is simple to execute, with a broad substrate scope and excellent functional group tolerance. researchgate.net The reaction typically proceeds at elevated temperatures in the presence of a base like sodium acetate. researchgate.net Adopting such a method for this compound would involve starting with 2-halo-3-methoxypyridine and butyl halide in an aqueous medium, representing a significant improvement in the environmental footprint of the synthesis.

Another green and efficient method is the Lithium Iodide (LiI)-promoted O- to N-alkyl migration of 2-alkoxypyridines. This reaction can produce N-alkyl 2-pyridones in good to excellent yields under solvent-free conditions, which is a key principle of green chemistry. nih.gov The process is thermally induced and has been shown to be intermolecular. nih.gov This strategy could be applied to the synthesis of this compound by first preparing 2-butoxy-3-methoxypyridine, which would then undergo a thermally induced rearrangement in the presence of LiI to yield the desired N-butyl product. The solvent-free nature of this reaction significantly reduces waste and potential environmental contamination. nih.gov

Microwave-assisted organic synthesis (MAOS) also presents a greener alternative to conventional heating methods. One-pot multicomponent reactions (MCRs) under microwave irradiation have been developed for the synthesis of N-alkylated 2-pyridone derivatives. sciforum.net These methods offer advantages such as reduced reaction times, lower energy consumption, and often higher yields compared to traditional synthetic approaches. sciforum.net

The following table summarizes key aspects of green synthetic methods applicable to N-alkyl-2-pyridone synthesis.

| Green Chemistry Approach | Key Features | Potential Application for this compound |

| Water as Solvent | Utilizes water as a green solvent and oxygen source, avoids hazardous organic solvents. researchgate.net | Reaction of 2-halo-3-methoxypyridine with a butyl halide in water. researchgate.net |

| LiI-Promoted Migration | Solvent-free reaction conditions, good to excellent yields. nih.gov | Thermal rearrangement of 2-butoxy-3-methoxypyridine. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, suitable for one-pot reactions. sciforum.net | A multicomponent reaction involving a butan-1-amine, a suitable three-carbon synthon, and a source of the methoxy (B1213986) group. |

Flow Chemistry and Continuous Synthesis of the Pyridone Derivative

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. diva-portal.orgarkat-usa.org These benefits are particularly valuable for the production of fine chemicals and pharmaceutical intermediates.

The synthesis of substituted 2-pyridones has been successfully adapted to continuous flow microreactor systems. For instance, the synthesis of various 6- and 1,6-substituted-3-cyano-4-methyl-2-pyridones has been achieved at room temperature with reaction times of less than 10 minutes, resulting in satisfactory yields. shd-pub.org.rs The optimization of these flow processes often involves adjusting parameters such as the residence time in the microreactor, which is controlled by the flow rates of the reactant solutions. shd-pub.org.rs

A proposed continuous flow synthesis of this compound could be envisioned based on these principles. The process would likely involve the continuous pumping of solutions of the starting materials—for example, a suitable precursor to the pyridone ring and a butylating agent—into a heated microreactor or a packed-bed reactor. The product stream would then be collected, and the desired compound isolated through an in-line or off-line purification step.

A patent for the continuous flow process for preparing active pharmaceutical ingredients, specifically polycyclic carbamoyl (B1232498) pyridone derivatives, highlights the industrial relevance of this technology. The patent describes a multi-step synthesis in a series of connected flow reactors, which minimizes the handling of intermediates and reduces solvent load and waste generation. google.com

The table below outlines a conceptual design for a continuous flow synthesis of this compound.

| Parameter | Description | Relevance to Continuous Synthesis |

| Reactors | Microreactors, packed-bed reactors | Provide high surface-area-to-volume ratio for efficient heat and mass transfer. |

| Pumps | Syringe pumps, HPLC pumps | Ensure precise control over flow rates and stoichiometry. |

| Temperature Control | Heated reactor zones | Allows for rapid optimization of reaction temperature for improved yield and selectivity. |

| Residence Time | Controlled by flow rate and reactor volume | A critical parameter for optimizing reaction conversion and minimizing byproduct formation. shd-pub.org.rs |

| Work-up | In-line extraction, crystallization | Can be integrated into the flow system for a fully continuous process. |

Stereoselective Synthesis of Chiral Analogs (if applicable, focusing on synthetic strategy)

While this compound itself is not chiral, the development of stereoselective methods to synthesize chiral analogs is of significant interest, as the introduction of stereocenters can have a profound impact on biological activity. General strategies for the stereoselective synthesis of pyridone derivatives can be adapted to create chiral analogs of the target compound.

One common approach is the use of chiral auxiliaries. For example, perpivaloylated galactose has been used as a chiral auxiliary in the stereoselective cyclization of benzyl-substituted N-galactosyl didehydropiperidinones to yield highly substituted benzomorphan (B1203429) derivatives. diva-portal.org This strategy demonstrates how a chiral sugar derivative can control both the stereo- and regioselectivity of a reaction. diva-portal.org A similar approach could be envisioned where a chiral amine is used in the initial pyridone ring formation, or a chiral alcohol is used as a precursor for the N-butyl group, which is then introduced via a stereospecific reaction.

Catalytic enantioselective methods represent another powerful tool for the synthesis of chiral compounds. For instance, the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones has been achieved through dearomative reactions of pyridine (B92270) derivatives. sciforum.net These reactions can be catalyzed by chiral transition metal complexes, leading to the formation of enantioenriched products. sciforum.net

A hypothetical strategy for the stereoselective synthesis of a chiral analog of this compound could involve the asymmetric reduction of a suitable pyridone precursor to introduce a chiral center on the butyl chain or the pyridone ring. For example, if a ketone functionality were present on the butyl group, its asymmetric reduction would lead to a chiral alcohol.

The following table outlines potential strategies for the stereoselective synthesis of chiral analogs.

| Synthetic Strategy | Description | Potential Chiral Analog |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. diva-portal.org | A pyridone with a chiral center on the N-substituent, derived from a chiral amine or alcohol. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used in a stoichiometric or catalytic amount to favor the formation of one enantiomer or diastereomer over the other. sciforum.net | A pyridone with a stereocenter introduced via an asymmetric hydrogenation, alkylation, or cycloaddition reaction. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate molecule influences the stereochemical course of a subsequent reaction. | A multi-step synthesis where a stereocenter is established early and directs the formation of subsequent stereocenters. |

Advanced Spectroscopic and Computational Approaches to Structural Elucidation and Electronic Characterization of 1 Butyl 3 Methoxy 2 Pyridone

Application of Nuclear Magnetic Resonance Spectroscopy in Elucidating the Molecular Architecture of 1-Butyl-3-methoxy-2-pyridone

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of the proton (¹H) and carbon (¹³C) nuclei can be achieved, providing insights into atom connectivity, stereochemistry, and dynamic processes.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. Based on established chemical shift principles and data from analogous compounds such as 1-methyl-2-pyridone (B167067) and various methoxy-substituted pyridines, a predicted spectrum for this compound can be constructed. rsc.orgchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridone ring, the methoxy (B1213986) group, and the N-butyl chain. The pyridone ring protons would appear as a set of coupled multiplets in the aromatic region. The methoxy group would present as a sharp singlet, while the butyl group would exhibit four distinct signals: a triplet for the terminal methyl group, a triplet for the N-CH₂ group, and two sextets for the two internal methylene (B1212753) groups.

The ¹³C NMR spectrum, often acquired with proton decoupling, would show ten distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C2) would be the most downfield signal. The other five carbons of the pyridone ring would appear in the aromatic region, with the methoxy-bearing carbon (C3) shifted downfield due to the oxygen substituent. The methoxy carbon itself and the four carbons of the butyl chain would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for confirming the complete molecular framework. columbia.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, COSY would show correlations between the adjacent protons on the pyridone ring (H4-H5, H5-H6) and between the adjacent methylene/methyl groups in the butyl chain. This confirms the sequence of these proton environments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. ucr.edu This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different parts of the molecule. researchgate.net Key expected correlations would include the N-CH₂ protons of the butyl group showing a cross-peak to the C2 and C6 carbons of the pyridone ring, confirming the site of N-alkylation. Similarly, the methoxy protons would show a correlation to the C3 carbon.

Together, these 2D NMR experiments provide a definitive map of the molecule's covalent structure.

The 1-butyl and 3-methoxy groups are not static; they can rotate around their single bonds. If the energy barrier to rotation is high enough, distinct conformational isomers (rotamers) may coexist in solution, a phenomenon that can be studied using dynamic NMR (DNMR). copernicus.org

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. For this compound, rotation around the N-C1' bond of the butyl group or the C3-O bond of the methoxy group could potentially be restricted. At low temperatures, this restricted rotation might lead to the broadening or splitting of signals into two or more sets, representing different stable conformers. As the temperature is increased, the rate of interconversion between these conformers increases, causing the separate signals to coalesce into a single, time-averaged peak. rsc.org Analysis of these temperature-dependent spectra can provide quantitative information about the energy barriers (ΔG‡) for these conformational changes, offering insight into the molecule's flexibility and the steric and electronic factors governing its preferred shape. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present.

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band for the amide carbonyl (C=O) stretch, typically found in the 1650-1680 cm⁻¹ region. Other key absorptions would include C-H stretching vibrations for the sp³ hybridized butyl chain (below 3000 cm⁻¹) and the sp² hybridized pyridone ring and sp³ methoxy group (just above and below 3000 cm⁻¹, respectively). The spectrum would also feature C=C stretching vibrations from the pyridone ring around 1550-1600 cm⁻¹ and a prominent C-O stretching band for the methoxy ether linkage around 1250 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the symmetric vibrations of the pyridone ring, such as the ring "breathing" mode around 1000-1030 cm⁻¹, are often particularly intense and characteristic. researchgate.net Aliphatic C-H bending and stretching modes are also readily observed. The combination of FT-IR and Raman spectra provides a robust method for confirming the presence of all key functional groups and serves as a unique fingerprint for the compound. s-a-s.org

Table 2: Predicted Key Vibrational Frequencies for this compound

Mass Spectrometry as a Tool for Structural Confirmation and Fragmentation Pattern Analysis of the N-butyl-O-methyl Pyridone

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₅NO₂), the exact molecular weight is 181.1103 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.

Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺˙) is formed at m/z = 181. This ion is expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:

Alpha-cleavage: The bond between the first and second carbons of the butyl chain (alpha to the nitrogen) can break, leading to the loss of a propyl radical (•C₃H₇). This would result in a stable, resonance-delocalized cation at m/z = 138.

Butyl Chain Fragmentation: Cleavage can occur along the butyl chain, leading to the loss of methyl (•CH₃), ethyl (•C₂H₅), or butyl (•C₄H₉) radicals, giving rise to peaks at m/z = 166, 152, and 124, respectively. The formation of the butyl cation at m/z = 57 is also a common pathway. libretexts.org

McLafferty-type Rearrangement: A hydrogen atom from the gamma-carbon of the butyl chain can be transferred to the carbonyl oxygen, followed by the elimination of butene (C₄H₈). This would produce a radical cation corresponding to 3-methoxy-2(1H)-pyridone at m/z = 125, which would match the mass spectrum of the parent compound. nist.gov

Ring Fragmentation: The pyridone ring itself can fragment, for example, by losing the methoxy group as a radical (•OCH₃, loss of 31 amu) to give a peak at m/z = 150, or by loss of carbon monoxide (CO, loss of 28 amu).

Analysis of these fragmentation patterns allows for the confirmation of the different structural units of the molecule—the N-butyl group, the methoxy group, and the pyridone core—and how they are connected. libretexts.org

X-ray Crystallography for Precise Determination of Solid-State Structure and Intermolecular Interactions of this compound

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. Obtaining a suitable single crystal of this compound would allow for its definitive structural determination.

The crystallographic data would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyridone ring and the substituents.

Torsion Angles and Conformation: The exact conformation of the molecule in the crystal lattice, including the torsion angles that define the orientation of the butyl and methoxy groups relative to the pyridone ring. This provides a snapshot of a low-energy conformation.

Intermolecular Interactions: Analysis of the crystal packing reveals how the molecules arrange themselves. This can identify non-covalent interactions such as van der Waals forces between the butyl chains of neighboring molecules and potential π-π stacking interactions between the planar pyridone rings. These interactions are crucial for understanding the solid-state properties of the compound.

Although no crystal structure for this specific compound is publicly available, data from related N-alkylated heterocyclic compounds suggest that the packing would be governed by a balance of these forces to achieve the most stable crystalline arrangement.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The solid-state architecture of N-substituted 2-pyridones is governed by a combination of intermolecular forces. Unlike parent 2-pyridone, which famously forms robust hydrogen-bonded dimers through a self-complementary R²₂(8) graph set motif, the N-alkylation in this compound precludes this specific interaction by replacing the N-H donor. nih.govwikipedia.org

Despite the absence of the N-H group, the carbonyl oxygen of the pyridone ring remains a potent hydrogen bond acceptor. In the crystal lattice, this oxygen atom is expected to be a primary site for intermolecular interactions. The packing of this compound would likely be dominated by weaker C-H···O interactions, where hydrogen atoms from the butyl group or the pyridone ring engage with the carbonyl oxygen of neighboring molecules. The methoxy group's oxygen atom can also serve as a hydrogen bond acceptor, further diversifying the potential supramolecular assemblies.

Below is a table of representative geometries for hydrogen bonds observed in pyridone-containing crystal structures, which serve as a model for the types of interactions this compound could form with appropriate donors.

| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| Amide Dimer | N-H | O=C | ~ 0.86 | ~ 1.88 | ~ 2.74 | ~ 170 |

| Carboxylic Acid-Pyridone | O-H | O=C | ~ 0.97 | ~ 1.67 | ~ 2.63 | ~ 175 |

| Weak C-H···O | C-H (Aryl) | O=C | ~ 0.93 | ~ 2.45 | ~ 3.30 | ~ 150 |

| Weak C-H···O | C-H (Alkyl) | O=C | ~ 0.97 | ~ 2.50 | ~ 3.40 | ~ 155 |

Note: Data are representative values derived from published crystal structures of related pyridone derivatives and co-crystals.

Polymorphism and Co-crystallization Studies of the Pyridone Derivative

Polymorphism: This phenomenon, where a compound crystallizes into multiple distinct solid-state forms with different molecular packing, is of critical importance, particularly in the pharmaceutical industry. Different polymorphs can exhibit varied physical properties such as solubility, melting point, and stability. While no specific polymorphic forms of this compound have been reported, the conformational flexibility of the N-butyl group, combined with the potential for various arrangements of intermolecular interactions (C-H···O, π–π stacking), suggests that polymorphism is a distinct possibility for this molecule. The energetic landscape for pyridone derivatives can be complex, often with several stable packing arrangements having only small differences in lattice energy, making the isolation of multiple forms plausible under different crystallization conditions.

Co-crystallization: A powerful strategy in crystal engineering involves the co-crystallization of a target molecule with a secondary component, or "co-former," to form a new crystalline solid with tailored properties. The 2-pyridone moiety is an excellent candidate for co-crystallization due to its strong hydrogen bond accepting carbonyl group.

A common and highly successful approach involves using dicarboxylic acids as co-formers. nih.govmdpi.com The carboxylic acid group provides a robust hydrogen bond donor (O-H) that can form a highly predictable and stable supramolecular synthon with the pyridone's carbonyl oxygen acceptor (C=O). This interaction is one of the most reliable in crystal engineering. acs.org For this compound, co-crystallization studies would likely explore a range of dicarboxylic acids (e.g., succinic acid, adipic acid) to investigate the formation of these stable hydrogen-bonded complexes, potentially improving properties like solubility or stability. nih.govresearchgate.net

Computational Chemistry for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Calculations for Understanding Electronic Distribution and Stability of this compound

Density Functional Theory (DFT) is a preeminent computational method for investigating the electronic structure of molecules. rsc.orgnih.gov By approximating the electron density of a system, DFT calculations can accurately predict molecular geometries, energies, and various electronic properties.

The stability of the molecule can be assessed by calculating its total electronic energy. Furthermore, DFT can be used to compare the relative stabilities of different conformers, for instance, those arising from the rotation of the butyl group. Such calculations are fundamental for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions.

| Computational Parameter | Representative Value | Significance |

| Total Electronic Energy | -518.5 Hartree | A measure of the molecule's overall stability at 0 K. Lower energy indicates higher stability. |

| Dipole Moment | 3.5 - 4.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Stabilization Energy (from substituents) | -15 to -25 kcal/mol | Represents the energetic stabilization gained by adding the butyl and methoxy groups to the parent pyridone ring. |

Note: Values are hypothetical estimates for this compound based on DFT calculations of analogous substituted pyridone systems.

Molecular Electrostatic Potential (MEP) Mapping of the Pyridone Derivative

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.orguni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophile-nucleophile interactions. youtube.com

The MEP map is color-coded to represent different regions of electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map is predicted to show:

A significant region of negative potential (red) localized around the carbonyl oxygen atom. This is the most electron-rich site and the primary center for electrophilic attack and hydrogen bond acceptance.

Regions of positive potential (blue) distributed over the hydrogen atoms of the N-butyl group.

A relatively neutral to slightly negative potential (green to yellow) across the aromatic ring, influenced by the competing effects of the electron-donating methoxy group and the inherent electronics of the conjugated system.

This map visually confirms where the molecule is most likely to engage in intermolecular interactions, guiding the understanding of its crystal packing and its behavior as a nucleophile. researchgate.netavogadro.cc

Frontier Molecular Orbital (FMO) Analysis of this compound for Predicting Reactive Sites

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgpku.edu.cn

The HOMO represents the outermost electrons and characterizes the molecule's ability to act as a nucleophile or electron donor.

The LUMO represents the lowest energy empty orbital and characterizes the molecule's ability to act as an electrophile or electron acceptor.

The HOMO-LUMO Energy Gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis would likely show:

HOMO: The HOMO is expected to be delocalized primarily over the electron-rich pyridone ring and the oxygen atom of the methoxy group. This indicates that electrophilic attack will likely occur at the ring carbons or the methoxy oxygen.

LUMO: The LUMO is predicted to have significant contributions from the carbonyl carbon and the C4 and C6 positions of the ring, representing the most probable sites for nucleophilic attack.

The electron-donating substituents are expected to raise the energy of the HOMO and slightly alter the LUMO, leading to a reduced HOMO-LUMO gap compared to unsubstituted 2-pyridone, consistent with increased reactivity. rsc.orgresearchgate.net

| Orbital Property | Representative Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.20 eV | Higher energy (less negative) indicates stronger nucleophilicity. |

| LUMO Energy | -0.85 eV | Lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.35 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Note: Energy values are representative estimates for this compound based on published FMO analyses of similar pyridone derivatives. nih.gov

Computational Studies of Reaction Mechanisms and Energetics for Pyridone Transformations

Computational chemistry provides profound insights into the mechanisms and energetics of chemical reactions, allowing for the mapping of entire reaction pathways, including transition states and intermediates.

For this compound, computational studies could be employed to investigate various potential transformations. A key example is electrophilic aromatic substitution on the pyridone ring. The electron-donating methoxy and N-butyl groups activate the ring towards this type of reaction. However, they also exert a directing effect, influencing the position (regioselectivity) of the incoming electrophile. While electrophilic substitution on pyridine (B92270) typically occurs at the C3 position, the substituent effects in this derivative are more complex. aklectures.comstudy.com

DFT calculations can be used to model the reaction pathway for an electrophile (e.g., NO₂⁺) attacking each of the available ring positions (C4, C5, C6). By calculating the activation energy (the energy of the transition state relative to the reactants) for each pathway, one can predict the most likely product. The pathway with the lowest activation energy will be the kinetically favored one. Such studies would likely show that substitution is favored at the C4 or C6 positions, which are activated by the methoxy group through resonance. These computational models provide a level of detail on reaction energetics and mechanisms that is often difficult to obtain through experimental means alone. nih.gov

Reactivity and Mechanistic Studies of 1 Butyl 3 Methoxy 2 Pyridone

Electrophilic Aromatic Substitution Reactions on the Pyridone Ring

The pyridone ring in 1-butyl-3-methoxy-2-pyridone is susceptible to electrophilic aromatic substitution, a class of reactions pivotal for the functionalization of aromatic systems. The regiochemical outcome and the rate of these substitutions are profoundly influenced by the electronic effects of the substituents and steric factors.

The directing effects of the substituents on the pyridone ring determine the position of electrophilic attack. The 3-methoxy group is a powerful activating group, donating electron density to the ring through resonance, thereby enhancing its nucleophilicity. This electron donation is most pronounced at the ortho and para positions relative to the methoxy (B1213986) group. In the context of the 2-pyridone ring, this corresponds to the C4 and C6 positions.

The N-butyl group, being an alkyl group, is weakly activating through an inductive effect. However, its primary influence on regioselectivity is often steric. The bulkiness of the butyl group can hinder the approach of an electrophile to the adjacent C6 position.

Considering these factors, electrophilic substitution on this compound is expected to preferentially occur at the C4 and C6 positions due to the activating effect of the methoxy group. However, the steric hindrance imposed by the N-butyl group may disfavor substitution at the C6 position, potentially leading to a higher yield of the C4-substituted product. In the nitration of similar 2-pyridone systems, substitution has been observed at the 3- and 5-positions, which correspond to the positions ortho and para to the ring nitrogen and meta to the carbonyl group. For 3-substituted pyridones, the incoming electrophile is often directed to the 2- and 6-positions. In the case of 3-hydroxy- and 3-methoxy-pyridine, nitration occurs at the 2-position of their conjugate acids. ntu.edu.sg

The interplay between electronic activation and steric hindrance is a key determinant of the final product distribution in electrophilic aromatic substitution reactions of this molecule.

The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for this class of reactions. It is initiated by the attack of the electron-rich pyridone ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For substitution at the C4 and C6 positions, the positive charge in the intermediate can be delocalized onto the nitrogen atom and the oxygen of the methoxy group, which provides significant stabilization.

The final step of the mechanism involves the deprotonation of the sigma complex by a weak base, which restores the aromaticity of the pyridone ring and yields the substituted product. The nitration of 2-pyridone itself has been shown to yield the 3-nitro derivative in low acidity media and the 5-nitro compound in highly acidic media, with both reactions occurring on the free base. semanticscholar.org For N-methyl-2-pyridone, nitration can lead to a mixture of the 3-nitro and 3,5-dinitro compounds. sci-hub.se

Nucleophilic Additions and Substitutions Involving the Pyridone Carbonyl and Methoxy Group

The carbonyl group and the methoxy group of this compound are potential sites for nucleophilic attack.

The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. chemistrysteps.comwikipedia.orgmasterorganicchemistry.combyjus.com This can lead to the formation of a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then be protonated to yield an alcohol or undergo further reactions.

The methoxy group, while generally a poor leaving group, can be displaced by a strong nucleophile under certain conditions, particularly if the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution. Nucleophilic aromatic substitution on pyridines typically occurs at the 2- and 4-positions. echemi.com In the case of 3-methoxypyridine, nucleophilic amination has been shown to occur through the substitution of the methoxy group. ntu.edu.sg

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Pyridone Moiety as a Diene or Dienophile

The conjugated diene system within the pyridone ring of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org Depending on the electronic nature of the reacting partner, the pyridone can act as either a diene or a dienophile.

As a diene, the electron-rich nature of the 3-methoxypyridone system suggests it would react readily with electron-deficient dienophiles. The presence of the methoxy group enhances the electron density of the diene, facilitating the reaction. Diels-Alder reactions of 2(1H)-pyridones with a methoxy substituent have been reported to react with dienophiles like N-phenylmaleimide. researchgate.netnih.gov

Conversely, the pyridone can also act as a dienophile, reacting with electron-rich dienes. In this role, the electron-withdrawing character of the carbonyl group and the ring nitrogen atom can activate the C5-C6 double bond towards cycloaddition.

The specific stereochemical and regiochemical outcomes of these reactions would be influenced by the frontier molecular orbital interactions between the pyridone and the reacting partner.

Oxidation and Reduction Chemistry of this compound

The this compound molecule can undergo both oxidation and reduction reactions at various sites.

The pyridone ring is relatively resistant to oxidation due to its aromatic character. However, under strong oxidizing conditions, degradation of the ring can occur. The N-butyl group is a potential site for oxidation, particularly at the benzylic-like position adjacent to the nitrogen atom. The Decker oxidation is a known method for the oxidation of 2-substituted N-alkylpyridinium compounds, where the alkyl group can be lost as a carboxylic acid with the formation of a 2-pyridone. documentsdelivered.com

Reduction of the pyridone ring is more readily achieved. Catalytic hydrogenation can reduce the double bonds in the ring, leading to the corresponding piperidone derivative. The carbonyl group can also be reduced to a hydroxyl group using reducing agents such as sodium borohydride, although this may require activation of the lactam functionality. The reduction of N-alkyl-2-pyridones has been documented. researchgate.net

Photochemical Transformations of the Pyridone System

2-Pyridone and its derivatives are known to undergo a variety of photochemical reactions upon irradiation with UV light. These transformations often involve the π-electron system of the pyridone ring.

One common photochemical reaction is the [4+4] cycloaddition, where two pyridone molecules dimerize. An intermolecular photo-[4+4]-cycloaddition has been reported between N-butyl-2-pyridone and 4-methoxy-2-pyridone. acs.orgnih.govnih.gov This reaction leads to the formation of a tricyclic product with multiple stereocenters.

Electrochemical Behavior and Redox Properties of this compound

The electrochemical characteristics of pyridone derivatives are intrinsically linked to their molecular structure, with specific substituents playing a dominant role in their redox activity. mdpi.comresearchgate.net Studies on various 2-pyridone derivatives have shown that the presence and position of certain functional groups on the pyridone ring are critical for electrochemical oxidation. Specifically, research indicates that a hydroxyl group at the 6-position of the pyridone ring is a key structural requirement for electrochemical activity in aqueous solutions. mdpi.comresearchgate.netresearchgate.net Compounds lacking this feature, such as this compound, are generally not electrochemically active under these conditions.

While the direct electrooxidation of this compound has not been extensively documented, its behavior can be inferred from related structures. The oxidation of the pyridone core itself, without activating groups like a C6-hydroxyl, is expected to occur at a high potential. The electrochemical reduction of pyridine derivatives, particularly pyridinium salts, has also been a subject of study. researchgate.netacs.org An irreversible reduction wave associated with the one-electron reduction of the pyridinium ion has been observed. acs.org Although this compound is a neutral molecule, its protonated form could potentially undergo reduction.

To provide a comprehensive understanding, theoretical calculations such as Density Functional Theory (DFT) are often employed to support experimental findings. mdpi.comresearchgate.net These calculations help define the most stable forms of pyridones (protonated and deprotonated) and correlate them with electrochemical activity. mdpi.comresearchgate.net For electroactive pyridones, parameters such as vertical and adiabatic ionization energies are calculated to understand the oxidation process. researchgate.net However, specific experimental voltammetric data for this compound is not available in current literature.

Derivatization Strategies for Expanding the Chemical Space around the N-butyl-O-methyl Pyridone Core

The N-butyl-O-methyl pyridone scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov Strategies can be categorized by modifications to the butyl side chain, the methoxy group, or the pyridone heterocycle itself.

The N-butyl group, being a saturated alkyl chain, presents a challenge for selective functionalization. Standard free-radical reactions, such as halogenation, can be employed, but these typically yield a mixture of products due to the similar reactivity of the methylene (B1212753) protons. More advanced and selective methods, such as directed C-H bond activation, could potentially offer a route to functionalized derivatives, although this remains a complex synthetic challenge. Another approach involves synthesizing the target pyridone from an already functionalized butylamine starting material. Kinetic studies on related systems, such as the N-heterocyclic carbene (NHC)-mediated polymerization of N-butyl N-carboxyanhydride, highlight the reactivity of N-butyl substituted heterocycles, which can be influenced by solvent polarity and catalyst structure. nih.gov

The 3-methoxy group is a key site for derivatization. A common modification is ether cleavage to yield the corresponding 3-hydroxy-2-pyridone. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids. Once the hydroxyl group is unmasked, it can be re-alkylated with various alkyl halides to introduce different alkoxy groups, thereby expanding the chemical diversity at this position.

The conformation and electronic properties of the methoxy group can influence the reactivity of the entire molecule. Theoretical studies on methoxy-substituted pyridines have investigated the torsional potentials around the aryl-O bond, finding that the most stable conformation is typically planar with the ring. acs.org The rotational barrier of the methoxy group is influenced by the electronic nature of the ring, which in turn affects its conjugation and reactivity. acs.org

The pyridone ring itself is amenable to various functionalization reactions, primarily through electrophilic substitution or modern cross-coupling techniques. researchgate.net

Electrophilic Aromatic Substitution: The pyridone ring can undergo reactions such as halogenation and nitration. The directing effects of the existing substituents must be considered. The 3-methoxy group is an activating, ortho-para directing group, while the pyridone carbonyl is a deactivating group. This would likely direct incoming electrophiles to the C4 and C6 positions of the ring.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, representing an efficient way to build molecular complexity. mdpi.comnih.gov Transition metal-catalyzed C-H activation has been successfully applied to various nitrogen heterocycles to introduce new alkyl and aryl groups. nih.gov For instance, palladium/norbornene cooperative catalysis has been used for the dual functionalization of iodinated 2-pyridones. nih.gov

Cross-Coupling Reactions: If a handle, such as a halogen atom, is introduced onto the pyridone ring, a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed. This allows for the introduction of diverse aryl, vinyl, or alkynyl substituents. The functionalization potential of an iodo-pyridone derivative has been demonstrated through various cross-coupling reactions. nih.gov

Investigations into Reaction Kinetics and Thermodynamics for this compound Transformations

The most fundamental transformation involving the 2-pyridone core is the tautomeric equilibrium between its lactam (pyridone) and lactim (hydroxypyridine) forms. nih.gov This phenomenon has been extensively studied for the parent 2-pyridone/2-hydroxypyridine system, providing key insights into the kinetics and thermodynamics that would, in principle, apply to its derivatives. researchgate.netwikipedia.orgwayne.edu

Thermodynamics of Tautomerization:

The equilibrium between the two tautomers is highly sensitive to the surrounding environment. wikipedia.org In the gas phase, the 2-hydroxypyridine (lactim) form is slightly more stable, with an experimental energy difference of about 3 kJ/mol. nih.govwikipedia.org However, in polar solvents and in the solid state, the equilibrium shifts significantly to favor the 2-pyridone (lactam) form. researchgate.netnih.gov This shift is attributed to the greater polarity of the pyridone tautomer and its ability to form strong hydrogen-bonded dimers. wikipedia.org While specific thermodynamic data for this compound is not available, the general principle of solvent-dependent equilibrium holds. The presence of the 3-methoxy group would be expected to influence the precise energy difference between the tautomers.

| Condition | Favored Tautomer | Energy Difference (ΔE) | Reference |

|---|---|---|---|

| Gas Phase (Experimental) | 2-Hydroxypyridine | ~3 kJ/mol | nih.gov |

| Gas Phase (Theoretical, CCSD) | 2-Hydroxypyridine | 5–9 kJ/mol | researchgate.net |

| Gas Phase (Theoretical, B3LYP) | 2-Pyridone | 1–3 kJ/mol | researchgate.net |

| Water | 2-Pyridone | 12 kJ/mol | nih.gov |

| Cyclohexane | Comparable Amounts | - | nih.gov |

Kinetics of Tautomerization:

The mechanism of proton transfer between the oxygen and nitrogen atoms dictates the kinetic barrier of the tautomerization. The direct, intramolecular 1,3-proton shift is associated with a very high activation energy barrier, calculated to be around 137 kJ/mol, because it proceeds through a geometrically strained transition state. researchgate.netnih.gov

Consequently, the tautomerization is typically mediated by other molecules. wikipedia.org In non-polar solvents, 2-pyridone can form a dimer, which facilitates a double proton transfer through a much more favorable, cyclic transition state. This self-catalytic pathway has a significantly lower activation barrier. wikipedia.org In protic solvents like water, solvent molecules can act as a bridge, mediating the proton transfer and also lowering the kinetic barrier. For the intermolecular mixed dimer interconversion, the average barrier height is calculated to be much lower, at approximately 30.8 kJ/mol. researchgate.net

| Mechanism | Calculated Activation Energy (Ea) | Reference |

|---|---|---|

| Intramolecular 1,3-Proton Shift (Gas Phase) | ~137 kJ/mol | researchgate.netnih.gov |

| Intermolecular (Dimer-mediated) | ~31 kJ/mol | researchgate.net |

Role of 1 Butyl 3 Methoxy 2 Pyridone in Advanced Organic Synthesis and Materials Science

1-Butyl-3-methoxy-2-pyridone as a Synthetic Building Block for Complex Molecules

The unique combination of a nucleophilic nitrogen, a conjugated pyridone system, and a methoxy (B1213986) electron-donating group makes this compound a valuable intermediate in organic synthesis. The N-butyl group enhances solubility in organic solvents and directs reactions to other parts of the molecule by occupying the nitrogen position, thus preventing competitive N-alkylation or other reactions at this site. nih.govmdpi.com

The parent scaffold, 3-methoxy-2(1H)-pyridone, serves as a key starting material for constructing more elaborate heterocyclic systems. Its inherent reactivity allows it to participate in reactions that build molecular complexity. For instance, 3-methoxy-2(1H)-pyridone has been utilized in the synthesis of azabenzoisocoumarins through a process involving double ipso substitutions. thermofisher.com This highlights the potential of the 3-methoxy-2-pyridone core to act as a foundational unit for creating diverse heterocyclic libraries. The presence of the 1-butyl group in this compound would be advantageous in such syntheses, improving handling and solubility characteristics without interfering with the core reactivity of the pyridone ring.

N-alkyl-2-pyridones are important structural motifs found in a variety of bioactive compounds and natural products. fishersci.ca The synthesis of analogs of these natural products often relies on the availability of appropriately substituted pyridone precursors. The 1-butyl-3-methoxy variant provides a specific substitution pattern that can be exploited to generate novel analogs with potentially unique biological activities.

Table 1: Application of the 3-Methoxy-2-pyridone Scaffold in Heterocycle Synthesis

| Starting Material | Reaction Type | Product Class | Reference |

| 3-Methoxy-2(1H)-pyridone | Double Ipso Substitution | Azabenzoisocoumarins | thermofisher.com |

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. polysciences.com The 2-pyridone scaffold is a frequent participant in various MCRs, leading to the rapid assembly of complex and biologically relevant molecules. polysciences.com These reactions often exploit the nucleophilic and electrophilic nature of the pyridone ring.

While specific examples utilizing this compound in MCRs are not documented, the general reactivity of 2-pyridones suggests its high potential. For example, MCRs have been used to synthesize pyrano[3,2-c]pyridones from a 4-hydroxy-2-pyridone derivative, aromatic aldehydes, and malononitrile. polysciences.com The methoxy group at the 3-position and the butyl group at the 1-position of the target compound could influence the electronic and steric environment, potentially leading to novel reactivity and the formation of unique molecular architectures in similar MCRs. The N-butyl group ensures that the nitrogen atom does not participate in unwanted side reactions, thereby channeling the reactivity towards other positions on the ring.

The strategic use of pre-functionalized building blocks is a cornerstone of total synthesis. The parent compound, 3-methoxy-2(1H)-pyridone, has been identified as a crucial starting reagent in the total synthesis of cepabactin. thermofisher.com Cepabactin is a siderophore, a small, high-affinity iron-chelating compound, whose synthesis requires precise control over the introduction of functional groups. The use of 3-methoxy-2(1H)-pyridone in this context underscores its value in providing a ready-made, functionalized heterocyclic core that can be elaborated into a complex natural product.

The N-butylated derivative, this compound, would function similarly as a key intermediate. In a multi-step synthesis, the butyl group can serve as a protecting group for the nitrogen atom, preventing its reaction with electrophiles intended for other parts of the molecule, while also enhancing solubility in non-polar solvents, which can be a significant advantage in purification and reaction setup.

Table 2: Role of 3-Methoxy-2-pyridone in Total Synthesis

| Target Molecule | Role of Pyridone | Reference |

| Cepabactin | Starting Reagent | thermofisher.com |

Exploration of this compound in Polymer Chemistry and Functional Materials

The incorporation of heterocyclic units into polymer chains is a well-established strategy for developing functional materials with tailored electronic, optical, and physical properties. Pyridine-containing polymers, for instance, have been explored for applications ranging from smart materials to membranes for energy applications. rsc.orgacs.org

There is currently a lack of specific research in the scientific literature detailing the incorporation of this compound into polymer backbones. However, the functional groups present on the molecule offer potential handles for polymerization. The pyridone ring itself is a polar, aromatic system that, if incorporated into a polymer chain, could significantly influence properties such as thermal stability, solubility, and intermolecular interactions. The methoxy and butyl groups could further modulate these properties, for example, by affecting the polymer's glass transition temperature or its affinity for specific solvents. The synthesis of polymers containing pyridine (B92270) moieties has been shown to allow for the fine-tuning of material properties, suggesting that pyridone-based polymers could offer similar advantages. acs.org

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and interesting electronic and optical properties. The 2-pyridone unit, with its conjugated system, is a potential building block for such materials. The nitrogen atom and exocyclic oxygen atom can influence the electron density within the aromatic ring, which could be harnessed to tune the band gap and charge transport properties of a resulting conjugated polymer.

Currently, there are no specific reports on the development of conjugated polymers featuring the this compound unit. The synthesis of such materials would likely involve polymerization reactions that form new carbon-carbon or carbon-heteroatom bonds, extending the conjugation of the pyridone ring. The exploration of pyridone-containing monomers in polymerization techniques like ring-opening metathesis polymerization (ROMP) for other pyridine derivatives suggests that, with suitable functionalization, this compound could be a candidate for creating novel functional polymers. chemrxiv.org Further research is needed to explore this potential application.

Potential in Organic Electronics, Optoelectronic Devices, and Luminescent Materials

There is no available research on the electronic, optoelectronic, or luminescent properties of this compound. While pyridone-based compounds have been investigated for such applications, the influence of the specific N-butyl and 3-methoxy substituents on the electronic structure and photophysical properties of this particular molecule has not been reported.

Applications in Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding Interactions and Self-Assembly of the Pyridone Moiety

While the pyridone moiety is known to participate in hydrogen bonding, leading to self-assembly in various systems, there are no studies specifically detailing these interactions for this compound. The presence of the N-butyl group would likely influence the packing and self-assembly behavior compared to the unsubstituted or differently substituted pyridones, but experimental evidence is lacking.

Design of Supramolecular Architectures with this compound Derivatives

Without foundational knowledge of its self-assembly properties, any discussion on the design of supramolecular architectures involving this compound would be purely speculative.

Ligand Design and Coordination Chemistry Utilizing this compound

Metal Chelation Properties of the Pyridone Nitrogen and Oxygen

The pyridone ring contains nitrogen and oxygen atoms that can act as coordination sites for metal ions. However, no studies have been published on the metal chelation properties of this compound.

Formation of Metal-Organic Frameworks (MOFs) with this compound Ligands

The use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs) has not been reported. Research in the field of MOFs is extensive, but this specific compound does not appear in the literature as a building block for such structures.

Based on the conducted research, there is no publicly available scientific literature detailing the application of "this compound" as a ligand in either homogeneous or heterogeneous catalysis. Searches for this specific compound, as well as for broader categories like "1-alkyl-3-methoxy-2-pyridone" and "N-alkyl-3-methoxypyridones" in the context of catalysis, did not yield any relevant results.

While the parent compound, 2-pyridone, has been investigated for its catalytic effects in certain organic reactions, this information is not applicable to the specifically substituted "this compound." The introduction of the n-butyl group at the 1-position and the methoxy group at the 3-position would significantly alter the electronic and steric properties of the pyridone ring, making its behavior as a potential ligand unpredictable without dedicated study.

Scientific literature does describe the synthesis and use of various pyridone derivatives in other fields, such as medicinal chemistry and materials science. However, information regarding their use as ligands in catalytic systems is absent for the particular compound specified in the query.

Therefore, it is not possible to provide an article on the "" with a focus on its "Application as Ligands in Homogeneous and Heterogeneous Catalysis" due to a lack of available research data on this topic.

Mechanistic Insights and Theoretical Predictions for Future Research with 1 Butyl 3 Methoxy 2 Pyridone

Quantum Chemical Investigations of Reaction Intermediates and Transition States in Pyridone Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms involving pyridone scaffolds. nih.gov For 1-Butyl-3-methoxy-2-pyridone, these methods can provide invaluable insights into the structures and energies of reaction intermediates and transition states, which are often fleeting and difficult to characterize experimentally. mit.edu

Theoretical studies on related pyridine (B92270) derivatives have successfully employed computational models to explore reaction kinetics and the effects of substituents on reaction rates. oberlin.edu By applying similar methodologies to this compound, researchers can map out the potential energy surfaces for various transformations. This would involve locating and characterizing the geometries of all stationary points, including reactants, intermediates, transition states, and products. Frequency calculations can then be used to confirm the nature of these stationary points, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate. osu.edugithub.io

An illustrative example of data that could be generated from such investigations is presented in Table 1. This hypothetical data showcases the kind of energetic information that quantum chemical calculations can provide for a proposed reaction pathway, such as an electrophilic aromatic substitution on the pyridone ring.

Table 1: Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Intermediate 1 | +5.2 | 0 |

| Transition State 1 | +15.8 | 1 |

| Intermediate 2 | -2.1 | 0 |

| Transition State 2 | +12.3 | 1 |

| Products | -10.5 | 0 |

Note: The data in this table is illustrative and intended to represent the type of output from quantum chemical calculations.

In Silico Screening for Novel Reactivities and Derivatization Pathways of the N-butyl-O-methyl Pyridone

In silico screening techniques offer a rapid and cost-effective approach to exploring the potential chemical space of this compound. By employing computational methods, it is possible to predict the outcomes of various reactions and identify promising derivatization pathways without the need for extensive empirical experimentation.

One approach involves the use of computational models to predict the reactivity of different sites on the molecule towards a range of reagents. For instance, the electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can be calculated to identify nucleophilic and electrophilic centers. This information can guide the selection of appropriate reaction partners for achieving desired chemical modifications.

Furthermore, virtual libraries of potential derivatives of this compound can be generated and their properties, such as stability and electronic characteristics, can be computationally evaluated. This allows for the pre-selection of the most promising candidates for future synthesis. The development of multicomponent reactions for the synthesis of bioactive 2-pyridone-containing heterocycles highlights the importance of exploring diverse synthetic routes. nih.gov

Table 2 provides a hypothetical example of an in silico screening study, where the predicted yields for different types of reactions with this compound are estimated based on calculated activation energies.

Table 2: Illustrative In Silico Screening Results for Derivatization of this compound

| Reaction Type | Reagent Class | Predicted Yield |

| Electrophilic Aromatic Substitution | Nitrating agents | High |

| Nucleophilic Acyl Substitution | Grignard reagents | Moderate |

| Cross-Coupling | Boronic acids (Suzuki) | High |

| Cycloaddition | Dienes | Low |

Note: The data in this table is for illustrative purposes and does not represent actual experimental outcomes.

Prediction of Self-Assembly Behavior and Intermolecular Interactions for Material Design

The self-assembly of molecules into well-ordered supramolecular structures is a key principle in the design of new materials with tailored properties. Computational methods can be employed to predict the self-assembly behavior of this compound and to understand the nature of the intermolecular interactions that govern this process.

Quantum chemical calculations can be used to quantify the strength and nature of the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, between individual molecules of this compound. This information is crucial for understanding the driving forces behind self-assembly and for rationally designing molecules with specific packing motifs. The development of quantitative structure-nanoparticle assembly prediction (QSNAP) calculations demonstrates the potential for computational methods to predict self-assembly with a high degree of certainty. nih.gov

Table 3 presents a hypothetical summary of the calculated intermolecular interaction energies for a dimer of this compound in different orientations.

Table 3: Hypothetical Calculated Intermolecular Interaction Energies for a this compound Dimer

| Dimer Orientation | Interaction Energy (kcal/mol) | Dominant Interaction Type |

| π-stacked (face-to-face) | -8.5 | π-π stacking |

| Hydrogen-bonded (head-to-tail) | -6.2 | C-H···O hydrogen bond |

| T-shaped | -4.1 | π-stacking/van der Waals |

Note: This data is illustrative and represents the type of information that can be obtained from computational analysis of intermolecular interactions.

Rational Design of New Catalytic Cycles and Reagents Involving this compound

The principles of computational chemistry can be applied to the rational design of new catalytic cycles and reagents that incorporate the this compound scaffold. By understanding the electronic properties and reactivity of this molecule, it is possible to envision its role as a ligand, a catalyst, or a key intermediate in a catalytic process.

Furthermore, computational screening can be employed to identify new reagents that can effectively interact with this compound to facilitate specific chemical transformations. This could involve searching for reagents that can selectively activate a particular bond in the molecule or that can participate in a desired reaction pathway with a low activation barrier. The development of novel catalytic syntheses for pyridone derivatives serves as a precedent for the potential of rational design in this area. chemrxiv.org

Table 4 outlines a hypothetical example of the computational design of a catalytic cycle, showing the key steps and their calculated energy barriers.

Table 4: Illustrative Computationally Designed Catalytic Cycle Involving this compound as a Ligand

| Catalytic Cycle Step | Description | Calculated Energy Barrier (kcal/mol) |

| 1. Oxidative Addition | Substrate binds to metal-pyridone complex | 12.5 |

| 2. Migratory Insertion | Insertion of substrate into metal-ligand bond | 8.2 |

| 3. Reductive Elimination | Product is released from the complex | 15.1 (Rate-determining) |

| 4. Catalyst Regeneration | Catalyst returns to its initial state | 5.7 |

Note: The data presented in this table is hypothetical and serves to illustrate the application of computational chemistry in catalyst design.

Future Directions and Emerging Research Avenues for 1 Butyl 3 Methoxy 2 Pyridone

Challenges and Limitations in Current Research on the Pyridone Derivative

The primary limitation in the study of 1-Butyl-3-methoxy-2-pyridone is the scarcity of dedicated research. Most challenges are extrapolated from the broader class of substituted 2-pyridones. Key difficulties in synthesizing and functionalizing these scaffolds include achieving high regioselectivity, controlling stereochemistry, and ensuring scalability. iipseries.org

For a specifically substituted compound like this compound, challenges may include:

Selective N-Alkylation: Conventional N-alkylation of pyridones can lead to a mixture of N- and O-alkylated products. mdpi.com Developing highly selective and efficient methods to introduce the butyl group onto the nitrogen atom without competing O-alkylation is a significant hurdle.

Regiocontrol: Introducing substituents onto the pyridone ring at specific positions is a persistent challenge. iipseries.org While the methoxy (B1213986) group is at the 3-position, further functionalization of the ring would require overcoming the directing effects of the existing substituents to achieve desired isomers.

Scalability: Many modern synthetic methods that offer high precision and yield for 2-pyridone derivatives often rely on expensive transition metal catalysts or complex multi-step procedures, making them difficult to scale for industrial or large-scale academic use. iipseries.org

Functional Group Tolerance: Developing synthetic routes that are tolerant of a wide range of other functional groups is crucial for creating a diverse library of derivatives based on the this compound core.

Overcoming these limitations will require the development of novel synthetic methodologies that are both efficient and highly selective. iipseries.org

Potential for Green and Sustainable Synthetic Transformations of this compound

Future synthetic strategies for this compound are expected to align with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Key avenues for sustainable synthesis include:

Multicomponent Reactions (MCRs): MCRs are powerful tools in green chemistry that combine three or more reactants in a single step to form a complex product, thereby reducing reaction time and waste. mdpi.comnih.gov Designing an MCR to construct the this compound scaffold could offer a highly efficient and atom-economical route. rsc.orgwordpress.com Protocols using green solvents like ethanol (B145695) or even solvent-free conditions have been successfully applied to other pyridone syntheses. mdpi.comnih.govrsc.org

Alternative Energy Sources: The use of microwave irradiation and infrared irradiation has been shown to promote reactions for producing 2-pyridone derivatives, often leading to shorter reaction times and higher yields under milder conditions. mdpi.comscielo.org.mx These techniques could be adapted for the synthesis of this compound.

Catalyst-Free and Solvent-Free Conditions: Thermal multicomponent domino reactions that proceed without catalysts or solvents represent a highly eco-friendly approach to synthesizing functionalized 2-pyridones. rsc.orgwordpress.com Exploring such conditions for this specific derivative could significantly improve its environmental footprint. innovareacademics.in

The adoption of these green methodologies would not only make the synthesis of this compound more sustainable but could also lead to the discovery of novel, efficient synthetic pathways. scielo.org.mx

Exploration of Novel Material Science Applications and Functional Devices Utilizing the Pyridone Core

The 2-pyridone motif is a valuable building block in material science, with applications in polymers, sensors, and organic electronics. iipseries.org The specific structure of this compound, with its alkyl chain and methoxy group, suggests several promising research directions in materials science.

Potential applications to be explored include:

Organic Electronics: The electron-rich nature of the 2-pyridone ring, enhanced by the methoxy group, could make this compound a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The butyl group could enhance solubility in organic solvents, facilitating processing and device fabrication. Research into the photophysical properties of nitrile-based 2-pyridones has shown their potential for strong blue light emission. researchgate.net

Functional Polymers: The this compound unit could be incorporated into polymer backbones or as a pendant group to create materials with tailored properties. The hydrogen-bonding capabilities of the pyridone ring could be exploited to create self-healing polymers or materials with specific thermal properties.

Sensors: The 2-pyridone scaffold can act as a ligand, forming complexes with various metal ions. iipseries.org This property could be harnessed to develop chemical sensors where the binding of a target analyte to a this compound-based receptor induces a detectable optical or electronic signal.

Metal-Organic Frameworks (MOFs): The coordination properties of the pyridone core could be utilized in the design of novel MOFs. iipseries.org The butyl and methoxy groups would influence the pore size and chemical environment within the framework, potentially leading to materials with applications in gas storage or catalysis.

Integration of Artificial Intelligence and Machine Learning in Pyridone Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. jetir.org These computational tools can be pivotal in advancing the study of this compound.

Emerging applications include:

Reaction Prediction and Synthesis Planning: AI models, particularly those based on transformer neural networks, can predict the outcomes of chemical reactions with high accuracy. jetir.orgnih.gov Such models could be trained on existing 2-pyridone reaction data to predict optimal conditions and reagents for synthesizing or functionalizing this compound, saving significant experimental time and resources. rsc.org

Property Prediction: Machine learning algorithms can predict the physicochemical and biological properties of molecules from their structure. This could be used to screen virtual libraries of this compound derivatives for desired characteristics, such as solubility, electronic properties, or potential bioactivity, before committing to their synthesis.

De Novo Design: Generative AI models can design entirely new molecules with specific desired properties. These tools could be used to propose novel derivatives of this compound tailored for specific applications in material science or medicinal chemistry.

Mechanism Elucidation: By analyzing large datasets of reaction parameters and outcomes, ML can help identify patterns and provide insights into complex reaction mechanisms that might not be obvious to human researchers. eurekalert.org This could be applied to understand the regioselectivity in the functionalization of the pyridone ring.

The integration of AI and ML promises to streamline the entire research and development workflow, from initial design to final application, for this compound and its derivatives. eurekalert.org

Unexplored Reactivity Patterns and Synthetic Pathways for the 2-Pyridone Framework

Beyond optimizing its synthesis, a major future avenue is the exploration of novel reactions to diversify the this compound scaffold, creating a library of new compounds with unique properties. Modern organic chemistry offers a powerful toolkit for this purpose.

Future synthetic explorations could focus on:

C-H Functionalization: Direct C-H bond activation is a highly efficient strategy for modifying molecular scaffolds without the need for pre-functionalized starting materials. researchgate.netnih.gov Applying transition-metal-catalyzed C-H functionalization to the this compound core could enable the direct introduction of aryl, alkyl, or other functional groups at the C4, C5, or C6 positions, providing rapid access to a wide range of derivatives. rsc.orgresearchgate.net

Palladium/Norbornene Cooperative Catalysis (Catellani Reaction): This powerful reaction allows for the dual functionalization of aryl halides, installing two different groups ortho and ipso to the halide in a single operation. Applying this strategy to a halogenated version of this compound could generate highly substituted and structurally complex derivatives that would be difficult to access through other means. nih.gov

Domino and Cascade Reactions: Designing novel domino reactions, where multiple bond-forming events occur in a single step, can rapidly build molecular complexity. mdpi.com For example, a domino reaction starting from a simple precursor could form the this compound ring and simultaneously add other functional groups in a highly efficient process.

Photochemical Reactions: Photochemistry offers unique reaction pathways that are often inaccessible under thermal conditions. Exploring the photochemical reactivity of this compound, such as [4+4] cycloadditions, could lead to the discovery of novel polycyclic frameworks with interesting three-dimensional structures. nih.gov

By exploring these modern synthetic methods, chemists can unlock new reactivity patterns and create a diverse array of novel molecules based on the this compound scaffold for various scientific investigations. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-butyl-3-methoxy-2-pyridone?

- Methodological Answer : The synthesis of pyridine derivatives typically involves multi-step reactions, such as condensation, alkylation, or cyclization. For example, analogous pyridones are synthesized via nucleophilic substitution of methoxy groups or alkylation of pyridone precursors under basic conditions (e.g., NaH in DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using H/C NMR and HPLC (≥95% purity) are standard .

- Key Considerations : Optimize reaction temperature (60–100°C) and catalyst choice (e.g., Pd for cross-coupling). Monitor by TLC for intermediate formation.

Q. Which spectroscopic techniques are most reliable for structural validation?

- Methodological Answer : Combine:

- NMR : H NMR (δ 1.2–1.6 ppm for butyl chain; δ 3.8–4.0 ppm for methoxy) and C NMR (δ 160–170 ppm for carbonyl).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]).

- IR : Stretching frequencies for C=O (~1650 cm) and C-O (~1250 cm).

Cross-reference with databases like NIST Chemistry WebBook for analogous pyridones .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

- HOMO/LUMO energies for reactivity predictions.

- Charge distribution on the pyridone ring (methoxy groups act as electron donors).

- Thermodynamic stability (ΔG of formation). Validate against experimental thermochemical data (e.g., combustion enthalpies) .

- Data Contradiction Tip : If computational results deviate >3 kcal/mol from experimental values, re-optimize geometry or include solvent effects (PCM model).

Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer :

Re-examine experimental conditions : Solvent polarity (DMSO vs. chloroform) shifts NMR peaks.

Validate computational parameters : Ensure DFT includes dispersion corrections (e.g., D3BJ) for non-covalent interactions.

Compare with crystallography : If X-ray data is unavailable, use analogous structures from PubChem to infer bond angles/planarity .

- Example : A 0.1 ppm H NMR discrepancy may arise from neglected spin-orbit coupling in DFT.

Q. What strategies optimize the compound’s bioactivity in pharmacological assays?

- Methodological Answer :

- Structural analogs : Introduce substituents at the 4-position (e.g., halogens) to enhance binding affinity.

- Solubility : Test in DMSO/PBS mixtures; logP calculations (DFT or experimental shake-flask) guide formulation.

- In vitro assays : Use HEK293 cells for receptor-binding studies; IC values should be triplicated to ensure statistical validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.